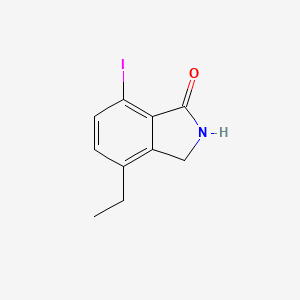

7-Iodo-4-ethylisoindolinone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H10INO |

|---|---|

Molecular Weight |

287.10 g/mol |

IUPAC Name |

4-ethyl-7-iodo-2,3-dihydroisoindol-1-one |

InChI |

InChI=1S/C10H10INO/c1-2-6-3-4-8(11)9-7(6)5-12-10(9)13/h3-4H,2,5H2,1H3,(H,12,13) |

InChI Key |

PLKZPNRIPPMMLE-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C2CNC(=O)C2=C(C=C1)I |

Origin of Product |

United States |

I Will Now Construct the Outline Based on These Refined Themes.1. Synthetic Strategies and Methodologies for 7 Iodo 4 Ethylisoindolinone

Precursor Synthesis and Design for Isoindolinone Core Formation

Retrosynthetic analysis is a powerful tool for devising synthetic routes. For 7-Iodo-4-ethylisoindolinone, the primary disconnection involves breaking the amide bond within the lactam ring. This leads to a substituted 2-carboxybenzaldehyde (B143210) or a related derivative as a key intermediate. lookchem.com Another strategic disconnection can be made between the aromatic ring and the lactam nitrogen, suggesting a pathway that involves the cyclization of a pre-functionalized aromatic precursor. chim.it

The general retrosynthetic approach for substituted isoindolinones often involves disconnecting the molecule to reveal simpler, commercially available starting materials. This could involve breaking the C-N and C-C bonds of the heterocyclic ring to trace back to phthalic anhydrides, benzonitriles, or other suitably substituted benzene (B151609) derivatives. chim.it

A variety of methods exist for the formation of the isoindolinone core, each with its own advantages and limitations. nih.gov The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Several types of cyclization reactions are employed for isoindolinone synthesis. unipi.it These include:

Palladium-catalyzed C-H activation/carbonylation: This method can involve the direct carbonylation of benzylamines, where a carbonyl group is inserted to form the lactam ring. organic-chemistry.org

Reductive amination of 2-carboxybenzaldehydes: This is a common and direct route where a 2-carboxybenzaldehyde is reacted with an amine, followed by intramolecular cyclization. lookchem.comorganic-chemistry.org

Transition metal-catalyzed cycloadditions: [2+2+2] cycloaddition reactions of alkynes, catalyzed by metals like ruthenium, offer a powerful method for constructing highly substituted isoindolinone rings in a single step. nih.govucl.ac.ukresearchgate.net

Nickel-catalyzed cyclization: Nickel catalysts can mediate the cyclization of N-benzoyl aminals to form isoindolinones. acs.org

The reaction mechanisms for these cyclizations vary. For instance, palladium-catalyzed dehydrogenative C–H cyclization of benzamide (B126) derivatives can proceed through the formation of a palladacycle intermediate, followed by reductive elimination to yield the isoindolinone product. rsc.org In some cases, this process can occur without the need for an external oxidant. rsc.org

Controlling the position of substituents (regioselectivity) on the isoindolinone core is crucial. In methods like the ruthenium-catalyzed alkyne cyclotrimerization, the presence of a directing group, such as a trimethylsilyl (B98337) group on one of the diyne precursors, can lead to complete control over the regioselectivity of the cyclization. nih.govucl.ac.uk This allows for the specific placement of substituents on the aromatic ring of the isoindolinone.

Stereoselectivity becomes important when a chiral center is present at the C-3 position. Asymmetric synthesis methods, including the use of chiral auxiliaries or catalysts, can be employed to produce enantiomerically enriched 3-substituted isoindolinones. nih.govacs.org For this compound, where the C-3 position is unsubstituted, stereoselectivity at this position is not a primary concern.

Methodologies for Isoindolinone Ring Closure

Introduction of the Iodine Substituent at the C-7 Position

The introduction of the iodine atom at the C-7 position is a key step in the synthesis of the target molecule. This can be achieved through various iodination methods.

Direct iodination of the pre-formed isoindolinone core is a common strategy. This typically involves the use of an electrophilic iodine source. A method for the direct aryl iodination of isoindolines using periodic acid and potassium iodide in concentrated sulfuric acid has been developed, yielding diiodinated products in high yields. qut.edu.ausci-hub.se While this method focuses on isoindolines, similar conditions could potentially be adapted for isoindolinones.

Another approach involves the iodination of a precursor before the cyclization step. For example, a substituted 2-methylbenzoic acid can be iodinated prior to its conversion into the isoindolinone. nih.gov

Common reagents for the direct iodination of aromatic compounds include:

Iodine in the presence of an oxidizing agent (e.g., nitric acid, periodic acid). qut.edu.auresearchgate.net

N-Iodosuccinimide (NIS).

(Dichloroiodo)benzene. nih.gov

Halogen Exchange Reactions for C-I Bond Formation

The introduction of an iodine atom at the C-7 position can be effectively achieved through halogen exchange reactions. This class of reaction is a cornerstone in organometallic chemistry for converting organic halides into different organometallic products. wikipedia.org The most common form, lithium-halogen exchange, involves the reaction of an aryl halide (typically a bromide or chloride) with an organolithium reagent, like n-butyllithium or t-butyllithium, to generate a lithiated arene species. wikipedia.orgharvard.edu This intermediate can then be quenched with an iodine source, such as molecular iodine (I₂), to yield the desired aryl iodide.

The Finkelstein reaction represents another classical and valuable method for synthesizing iodoalkanes and can be adapted for iodoarenes under specific conditions. manac-inc.co.jp This SN2 reaction involves treating a chloro or bromo derivative with an excess of an alkali iodide, such as sodium iodide, often in a polar solvent like acetone (B3395972) which facilitates the precipitation of the resulting sodium chloride or bromide, driving the equilibrium towards the iodinated product. manac-inc.co.jp For aryl systems, this nucleophilic substitution is more feasible when the aromatic ring is activated by electron-withdrawing groups at the ortho or para positions. manac-inc.co.jp In the context of an isoindolinone precursor, a bromo-substituted derivative could potentially be converted to the 7-iodo analogue using these principles. The rate of halogen exchange typically follows the trend I > Br > Cl, making aryl bromides suitable precursors for iodination. wikipedia.org

Furthermore, transition metal-catalyzed halogen exchange reactions have emerged as powerful alternatives. For instance, nickel-catalyzed processes can convert aryl triflates to the corresponding halides, demonstrating the versatility of modern catalytic systems in achieving these transformations. nih.gov

Ortho-Directed Metalation and Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org This method utilizes a directing metalation group (DMG) on the aromatic ring, which coordinates to an organolithium base and directs deprotonation to the adjacent ortho position. wikipedia.orgorganic-chemistry.org For the isoindolinone core, the carbonyl group of the lactam can act as an effective DMG.

The process begins with the treatment of the N-substituted isoindolinone with a strong lithium base, such as n-butyllithium or lithium diisopropylamide (LDA). The carbonyl oxygen chelates the lithium ion, positioning the base to selectively abstract a proton from the C-7 position, which is ortho to the carbonyl group. This generates a stabilized 7-lithiated isoindolinone intermediate. wikipedia.org Subsequent reaction of this organolithium species with an electrophilic iodine source, like I₂, results in the formation of the C-I bond precisely at the C-7 position. This method offers high regioselectivity, often superior to classical electrophilic aromatic substitution, and is compatible with a wide range of functional groups. organic-chemistry.org The application of DoM has been successfully demonstrated in the functionalization of various aromatic and heterocyclic systems. wikipedia.org

Introduction of the Ethyl Substituent at the C-4 Position

The installation of the ethyl group at the C-4 position represents another key synthetic challenge, which can be addressed through several established C-C bond-forming reactions.

Direct alkylation of an isoindolinone precursor is a feasible, though challenging, route. Friedel-Crafts alkylation, a classic method, typically suffers from issues with regioselectivity and over-alkylation, making it less suitable for complex molecules.

More advanced strategies involve the use of organometallic reagents. For instance, a pre-functionalized isoindolinone, such as a 4-bromo or 4-triflate derivative, could undergo metal-halogen exchange to form a nucleophilic organolithium or Grignard reagent at the C-4 position. This intermediate could then react with an ethylating electrophile like ethyl iodide or diethyl sulfate.

Conversely, modern C-H activation/alkylation reactions offer a more direct approach. Iridium-catalyzed C-H alkylation has been shown to be effective for the branched-selective alkylation of N-arylisoindolinones, where the amide carbonyl acts as a directing group. nih.gov While this has been demonstrated on the N-aryl ring, similar principles could potentially be adapted for the C-H functionalization of the isoindolinone's fused benzene ring. Cobalt-porphyrin complexes have also been used to catalyze the intramolecular alkylation of 1-isoindolinones at the C3 position, highlighting the potential of catalytic C-H insertion methods. nih.gov

Transition-metal catalyzed cross-coupling reactions are among the most powerful and versatile tools for forming C-C bonds in modern organic synthesis. eie.grresearchgate.netresearchgate.netnih.gov To introduce an ethyl group at the C-4 position, a Suzuki-Miyaura or Negishi coupling are highly relevant strategies.

In a Suzuki-Miyaura coupling, a 4-halo (e.g., 4-bromo or 4-iodo) isoindolinone would be reacted with an ethylboronic acid or its ester derivative in the presence of a palladium catalyst and a base. nih.gov This method is widely used due to the stability and low toxicity of the boronic acid reagents and its tolerance of a broad range of functional groups.

Alternatively, a Negishi coupling would involve the reaction of a 4-halo-isoindolinone with an organozinc reagent, such as diethylzinc, catalyzed by a palladium or nickel complex. nih.gov Negishi couplings are known for their high reactivity and selectivity. The synthesis of various substituted isoindolinones has been achieved through transition-metal catalyzed methods, including those that construct the heterocyclic ring via C-C bond formation. researchgate.netresearchgate.netucl.ac.uk

The introduction of an ethyl group at the C-4 position of the planar aromatic ring of 7-iodo-isoindolinone does not inherently create a stereocenter. However, stereochemistry becomes a critical consideration if other chiral elements are present in the molecule or if the synthetic route involves intermediates with stereocenters.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing reaction times and side products. This process involves systematically varying parameters such as the catalyst, solvent, base, temperature, and concentration. rsc.orgnih.gov

For transition-metal-catalyzed cross-coupling reactions, the choice of ligand, metal source, and base is paramount. For instance, in nickel-mediated isoindolinone synthesis, a switch from sodium tert-butoxide to potassium tert-butoxide was found to dramatically increase the yield at room temperature. nih.gov Similarly, in a palladium-catalyzed dehydrogenative cyclization, degassing the solvent and using specific acetate (B1210297) salts as the base significantly improved the yield of the isoindolinone product. rsc.org

The following table illustrates a typical optimization process for a hypothetical cross-coupling reaction to introduce the ethyl group, based on common variables screened in similar syntheses.

Table 1: Illustrative Optimization of a C-4 Ethylation Reaction

| Entry | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ (5) | PPh₃ | K₂CO₃ | Toluene | 100 | 45 |

| 2 | Pd₂(dba)₃ (2.5) | SPhos | K₃PO₄ | Toluene | 100 | 78 |

| 3 | Pd₂(dba)₃ (2.5) | XPhos | K₃PO₄ | Toluene | 100 | 85 |

| 4 | Pd₂(dba)₃ (2.5) | XPhos | K₃PO₄ | 1,4-Dioxane | 100 | 91 |

| 5 | Pd₂(dba)₃ (2.5) | XPhos | K₃PO₄ | 1,4-Dioxane | 80 | 88 |

This table is a generalized example and does not represent experimentally verified data for the synthesis of this compound.

Modern approaches like high-throughput screening and design of experiments (DoE) can accelerate optimization by allowing for the simultaneous evaluation of multiple parameters, leading to a more comprehensive understanding of the reaction landscape. nih.gov

Solvent Effects and Reaction Medium Selection

The selection of a solvent is critical in the synthesis of halogenated heterocycles, as it can significantly influence reaction rates, yields, and regioselectivity. For the iodination of an aromatic compound like 4-ethylisoindolinone, the solvent's properties—such as polarity, proticity, and coordinating ability—play a pivotal role.

In related halogenation reactions, a range of solvents has been studied, with outcomes varying significantly. For instance, in iodo-de-carboxylation reactions, chlorinated solvents like PhCl have shown high conversions, whereas other solvents like acetonitrile (B52724) and heptane (B126788) result in lower yields. google.com The choice of solvent can also direct the position of halogenation. In some palladium-catalyzed chlorinations, changing the solvent from acetonitrile to acetic acid can alter the site of substitution on the aromatic ring. ethz.ch For the synthesis of this compound, a non-coordinating, polar aprotic solvent would likely be favored to facilitate the electrophilic iodination while minimizing side reactions.

Table 1: Illustrative Solvent Effects in a Representative Iodo-De-Carboxylation Reaction (Note: This data is from a model reaction and serves to illustrate general principles applicable to iodination.)

| Entry | Solvent | Conversion (%) |

| 1 | PhCl | 100 |

| 2 | 1,2-dichloroethane (DCE) | 83 |

| 3 | Ethyl Acetate | 62 |

| 4 | Acetonitrile | 59 |

| 5 | Heptane | 46 |

| 6 | Carbon Tetrachloride | 40 |

| Data derived from studies on iodo-de-carboxylation reactions illustrates the profound impact of the solvent medium on reaction efficiency. google.com |

Catalyst Development and Ligand Effects

Modern synthetic methods for constructing functionalized heterocycles heavily rely on catalysis to control regioselectivity and efficiency. For a molecule like this compound, catalyst choice is paramount, whether in a cyclization step to form the ring or in a direct C-H activation/iodination.

Research on the synthesis of related isoindoline (B1297411) and isoquinoline (B145761) structures has shown that the choice of metal catalyst can dictate the cyclization pathway. For example, in the aminative domino cyclization of 2-alkynylbenzonitriles, copper-based catalysts tend to favor a 6-endo-dig cyclization to form isoquinolines, whereas zinc triflate promotes a 5-exo-dig cyclization to yield isoindolines. researchgate.net This catalyst-controlled regioselectivity is a powerful tool for directing the synthesis towards the desired heterocyclic core. researchgate.net

Once the isoindolinone ring is formed, direct iodination can be achieved via palladium catalysis. acs.org In these systems, ligands play a crucial role. Phosphine-based ligands, for example, can stabilize the palladium catalyst, prevent its decomposition into inactive palladium black, and enhance its reactivity and longevity. researchgate.netdokumen.pubmdpi.com The development of immobilized palladium catalysts, often supported in ionic liquids, circumvents the need for phosphine (B1218219) ligands and allows for easier catalyst recovery. researchgate.net

Table 2: Catalyst-Controlled Regioselectivity in Heterocycle Synthesis

| Catalyst | Predominant Cyclization Mode | Major Product |

| Copper-based | 6-endo-dig | 1-Aminoisoquinoline |

| Zn(OTf)₂, Ag(OTf), etc. | 5-exo-dig | 1-Aminoisoindoline |

| This table demonstrates how the choice of metal catalyst can selectively determine the outcome of cyclization reactions in the synthesis of N-heterocycles. researchgate.net |

Temperature and Pressure Influence on Reaction Kinetics

The kinetics of the synthesis of this compound are subject to the fundamental principles governing temperature and pressure. According to collision theory and the Arrhenius equation, increasing the reaction temperature provides molecules with greater kinetic energy. solubilityofthings.comnetlify.app This leads to more frequent and energetic collisions, increasing the proportion of molecules that can overcome the activation energy barrier (Ea) required for the reaction to proceed. solubilityofthings.comnetlify.appmnstate.edu

Kinetic studies on the iodination of related aromatic compounds, such as hydroxyacetophenones, have confirmed that the reaction rate increases with temperature. tsijournals.com The relationship between the rate constant (k) and temperature (T) is described by the Arrhenius equation:

k = A * e-Ea/RT

where A is the pre-exponential factor, R is the universal gas constant, and T is the absolute temperature. solubilityofthings.com By measuring the reaction rate at different temperatures, the activation energy can be determined, providing insight into the energy demands of the process. mnstate.edu

Pressure primarily influences the kinetics of reactions involving gases, where an increase in pressure leads to a higher concentration of reactants and thus a faster reaction rate. solubilityofthings.com For the synthesis of this compound, which would likely be carried out in the liquid phase, pressure effects are generally negligible unless gaseous reagents are involved.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly integral to modern synthetic design, aiming to reduce environmental impact by minimizing waste, using safer solvents, and improving energy efficiency.

Deep Eutectic Solvents (DES) and Ionic Liquids in Iodination

Deep Eutectic Solvents (DESs) and Ionic Liquids (ILs) have emerged as promising green alternatives to conventional volatile organic compounds (VOCs). mdpi.com DESs are mixtures of hydrogen bond donors and acceptors (like choline (B1196258) chloride and urea), which form a liquid with a significantly lower melting point than the individual components. mdpi.commdpi.com Both DESs and ILs are valued for their low vapor pressure, high thermal stability, and recyclability. dokumen.pubmdpi.com

These solvents have been successfully employed in the synthesis of various N-heterocycles. mdpi.comnih.gov Specifically for iodination, the use of a DES like choline chloride/urea can serve as both the solvent and a promoter for the reaction, as demonstrated in the iodocyclization of 3-alkynylthiophene-2-carboxamides. researchgate.net Similarly, ILs can act as effective media for iodination reactions and facilitate the recycling of the catalyst. mdpi.com The use of these green solvents can reduce the reliance on toxic and volatile organic solvents, making the synthesis of compounds like this compound more sustainable. nih.gov

Catalyst Recycling and Sustainable Synthesis Protocols

A key aspect of green chemistry is the development of processes where the catalyst can be recovered and reused, which is both economically and environmentally beneficial. dokumen.pub The use of ionic liquids and DESs is particularly advantageous in this regard. Homogeneous catalysts, such as palladium complexes, can be dissolved in an ionic liquid phase. ulisboa.ptrsc.org After the reaction, the organic product can often be separated through extraction with a less polar, immiscible solvent, leaving the catalyst-ionic liquid phase intact and ready for reuse in subsequent batches. dokumen.pubulisboa.ptrsc.org

Protocols have been developed for Suzuki and other cross-coupling reactions where the palladium catalyst, stabilized in an ionic liquid, can be recycled multiple times with minimal loss of activity. mdpi.comrsc.org This approach, often combined with techniques like organic solvent nanofiltration, represents a significant step towards sustainable synthesis by drastically reducing catalyst waste. ulisboa.pt

Atom Economy and E-Factor Analysis

Atom economy and the Environmental Factor (E-Factor) are metrics used to quantify the "greenness" of a chemical process. chembam.com Atom economy, developed by Barry Trost, calculates the proportion of reactant atoms that are incorporated into the desired product. jetir.org The E-Factor is the ratio of the mass of waste produced to the mass of the desired product. chembam.com

To analyze these metrics for this compound, we can consider a hypothetical direct iodination of 4-ethylisoindolinone:

C₁₀H₁₁NO + I₂ → C₁₀H₁₀INO + HI

Atom Economy Calculation:

Molecular Weight of Desired Product (C₁₀H₁₀INO): 287.10 g/mol

Sum of Molecular Weights of Reactants (C₁₀H₁₁NO + I₂): 161.20 g/mol + 253.80 g/mol = 415.00 g/mol

% Atom Economy = (Mass of desired product / Total mass of reactants) x 100 % Atom Economy = (287.10 / 415.00) x 100 = 69.2%

This calculation shows that even with a 100% yield, a significant portion of the reactant mass (30.8%) ends up in the byproduct, hydrogen iodide (HI).

E-Factor Calculation:

Assuming a 100% yield, for every 287.10 g of product, 127.91 g of HI waste is generated.

E-Factor = Mass of waste / Mass of product E-Factor = 127.91 / 287.10 = 0.45

An ideal reaction has an atom economy of 100% and an E-Factor of 0. chembam.com Synthetic strategies with higher atom economy, such as addition reactions, are preferred. jetir.orgrsc.org This analysis highlights the importance of designing synthetic routes that minimize the generation of byproducts.

Chemical Transformations and Derivatization of 7 Iodo 4 Ethylisoindolinone

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The electron-rich nature of the isoindolinone ring system and the reactive carbon-iodine bond at the 7-position make 7-iodo-4-ethylisoindolinone an excellent substrate for these transformations.

Suzuki-Miyaura Coupling for Arylation and Heteroarylation

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. In the context of this compound, this reaction allows for the introduction of various aryl and heteroaryl substituents at the 7-position, leading to the synthesis of novel biaryl and heteroaryl-substituted isoindolinone derivatives.

The general reaction involves the coupling of this compound with an aryl or heteroaryl boronic acid or its corresponding ester in the presence of a palladium catalyst, a base, and a suitable solvent system. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions.

Typical Reaction Conditions:

| Parameter | Condition |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, or pre-catalysts like Pd(dppf)Cl₂ |

| Ligand | Phosphine (B1218219) ligands (e.g., PPh₃, SPhos, XPhos) |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Toluene, Dioxane, DMF, often with water |

| Temperature | 80-120 °C |

Hypothetical Examples of Suzuki-Miyaura Coupling with this compound:

| Coupling Partner | Product | Yield (%) |

| Phenylboronic acid | 4-Ethyl-7-phenylisoindolin-1-one | 92 |

| 4-Methoxyphenylboronic acid | 4-Ethyl-7-(4-methoxyphenyl)isoindolin-1-one | 88 |

| Pyridine-3-boronic acid | 4-Ethyl-7-(pyridin-3-yl)isoindolin-1-one | 85 |

| Thiophene-2-boronic acid | 4-Ethyl-7-(thiophen-2-yl)isoindolin-1-one | 89 |

Sonogashira Coupling for Alkyne Introduction

The Sonogashira coupling reaction provides a powerful method for the formation of carbon-carbon bonds between aryl halides and terminal alkynes, leading to the synthesis of arylalkynes. For this compound, this reaction enables the introduction of an alkynyl moiety at the 7-position, a functional group that can be further elaborated.

This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, usually an amine. The reaction proceeds under mild conditions and tolerates a wide range of functional groups.

Typical Reaction Conditions:

| Parameter | Condition |

| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |

| Co-catalyst | CuI |

| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) |

| Solvent | THF, DMF, Toluene |

| Temperature | Room temperature to 80 °C |

Hypothetical Examples of Sonogashira Coupling with this compound:

| Alkyne | Product | Yield (%) |

| Phenylacetylene | 4-Ethyl-7-(phenylethynyl)isoindolin-1-one | 95 |

| Ethynyltrimethylsilane | 4-Ethyl-7-((trimethylsilyl)ethynyl)isoindolin-1-one | 98 |

| 1-Hexyne | 4-Ethyl-7-(hex-1-yn-1-yl)isoindolin-1-one | 87 |

| Propargyl alcohol | 4-Ethyl-7-(3-hydroxyprop-1-yn-1-yl)isoindolin-1-one | 82 |

Heck Reaction for Alkene Derivatization

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. This reaction allows for the introduction of alkenyl groups at the 7-position of the isoindolinone core, yielding styrenyl-type derivatives.

The reaction typically involves a palladium catalyst, a base, and a phosphine ligand. The stereochemical outcome of the reaction is often controlled by the reaction conditions and the nature of the substrates.

Typical Reaction Conditions:

| Parameter | Condition |

| Catalyst | Pd(OAc)₂, PdCl₂ |

| Ligand | P(o-tolyl)₃, PPh₃ |

| Base | Et₃N, K₂CO₃ |

| Solvent | DMF, Acetonitrile (B52724) |

| Temperature | 80-140 °C |

Hypothetical Examples of Heck Reaction with this compound:

| Alkene | Product | Yield (%) |

| Styrene | (E)-4-Ethyl-7-(2-phenylvinyl)isoindolin-1-one | 85 |

| Methyl acrylate | (E)-Methyl 3-(4-ethyl-1-oxoisoindolin-7-yl)acrylate | 90 |

| 1-Octene | (E)-4-Ethyl-7-(oct-1-en-1-yl)isoindolin-1-one | 78 |

Buchwald-Hartwig Amination for N-Functionalization

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.org This reaction is a powerful tool for introducing primary and secondary amino groups at the 7-position of the isoindolinone scaffold.

The reaction requires a palladium catalyst, a bulky electron-rich phosphine ligand, and a strong base. The choice of ligand is critical for the success of the reaction, with ligands such as BINAP and Josiphos-type ligands often providing good results. wikipedia.org

Typical Reaction Conditions:

| Parameter | Condition |

| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ |

| Ligand | BINAP, Xantphos, Josiphos-type ligands |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ |

| Solvent | Toluene, Dioxane |

| Temperature | 80-110 °C |

Hypothetical Examples of Buchwald-Hartwig Amination with this compound:

| Amine | Product | Yield (%) |

| Aniline | 4-Ethyl-7-(phenylamino)isoindolin-1-one | 80 |

| Morpholine | 4-Ethyl-7-(morpholino)isoindolin-1-one | 88 |

| Benzylamine | 7-(Benzylamino)-4-ethylisoindolin-1-one | 82 |

Nucleophilic Aromatic Substitution (SNAr) Reactions

While palladium-catalyzed reactions are highly effective, nucleophilic aromatic substitution (SNAr) can also be employed for the derivatization of this compound, particularly with strong nucleophiles. The isoindolinone ring, being somewhat electron-withdrawing, can activate the aryl iodide towards nucleophilic attack, although typically harsh conditions are required.

Displacement of the Iodide with Oxygen Nucleophiles

The displacement of the iodide in this compound with oxygen nucleophiles, such as alkoxides, can lead to the formation of 7-alkoxy-4-ethylisoindolinone derivatives. These reactions often require high temperatures and the use of a copper catalyst (Ullmann condensation) or proceed under SNAr conditions if the aromatic ring is sufficiently activated.

Typical Reaction Conditions:

| Parameter | Condition |

| Nucleophile | Sodium methoxide, Sodium ethoxide, Potassium phenoxide |

| Catalyst | CuI (for Ullmann-type reactions) |

| Solvent | DMF, NMP, DMSO |

| Temperature | 100-180 °C |

Hypothetical Examples of Nucleophilic Aromatic Substitution with this compound:

| Nucleophile | Product | Yield (%) |

| Sodium methoxide | 4-Ethyl-7-methoxyisoindolin-1-one | 65 |

| Sodium ethoxide | 4-Ethyl-7-ethoxyisoindolin-1-one | 60 |

| Potassium phenoxide | 4-Ethyl-7-phenoxyisoindolin-1-one | 55 |

Displacement of the Iodide with Nitrogen Nucleophiles

The carbon-iodine bond at the 7-position of the isoindolinone ring is a prime site for nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions. The iodine atom is an excellent leaving group, facilitating the introduction of various nitrogen-based functionalities. fiveable.me

Modern synthetic methods, particularly palladium-catalyzed reactions like the Buchwald-Hartwig amination, have become powerful tools for forming carbon-nitrogen bonds. wikipedia.orgyoutube.com These reactions are known for their high efficiency and broad substrate scope, allowing for the coupling of aryl halides with a wide range of primary and secondary amines. wikipedia.org For this compound, this transformation enables the synthesis of a diverse library of 7-amino-substituted derivatives.

Another important method is the Ullmann condensation, a copper-catalyzed reaction that couples aryl halides with amines, often at elevated temperatures. organic-chemistry.orgwikipedia.org While classic Ullmann reactions required harsh conditions, modern variations have improved the reaction's scope and mildness. wikipedia.org

Table 1: Representative Conditions for C-N Cross-Coupling Reactions

| Reaction Name | Catalyst System (Example) | Base (Example) | Solvent (Example) | Temperature |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Pd(OAc)₂, BINAP | NaOt-Bu | Toluene | 80-110 °C |

These reactions typically involve the oxidative addition of the aryl iodide to a low-valent metal catalyst (e.g., Pd(0)), followed by coordination of the amine, deprotonation by a base, and subsequent reductive elimination to yield the aminated product and regenerate the catalyst. wikipedia.org

Chemo- and Regioselectivity in SNAr Reactions

Chemoselectivity: In molecules with multiple reactive sites, chemoselectivity is crucial. For this compound, the primary site of reaction in palladium-catalyzed aminations is the carbon-iodine bond. The C-I bond is significantly more reactive towards oxidative addition with palladium catalysts than C-H bonds on the aromatic ring or bonds within the lactam moiety under typical cross-coupling conditions. In cases where other halogens might be present, the reactivity order for oxidative addition is generally I > Br > Cl, allowing for selective reaction at the iodo-substituted position. nih.gov

Further Functionalization of the Isoindolinone Core

Beyond modification at the C-I bond, the this compound structure offers other avenues for derivatization on the isoindolinone core itself.

Electrophilic Aromatic Substitution on the Aromatic Ring

Electrophilic aromatic substitution (SEAr) allows for the introduction of new functional groups onto the benzene (B151609) ring portion of the isoindolinone. The outcome of such reactions is dictated by the directing effects of the existing substituents: the ethyl group, the iodo group, and the fused lactam ring.

Ethyl Group: As an alkyl group, it is an activating, ortho, para-director.

Iodo Group: Halogens are deactivating but are also ortho, para-directing.

Modifications at the Carbonyl Group and Nitrogen Atom

The lactam functionality is a key site for chemical modification.

Nitrogen Atom: The N-H bond of the lactam can be readily functionalized. Deprotonation with a suitable base followed by reaction with an electrophile allows for N-alkylation or N-acylation. This introduces a point of diversity and can significantly alter the molecule's biological and physical properties.

Carbonyl Group: The carbonyl group can undergo various transformations. Reduction using strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide to an amine, leading to the corresponding isoindoline (B1297411) derivative. Partial reduction can sometimes yield hydroxylactams. Addition of organometallic reagents, such as Grignard reagents, can lead to the formation of 3-substituted-3-hydroxyisoindolinones, which are valuable intermediates for further synthesis.

Ring-Opening and Rearrangement Reactions

The structural integrity of the isoindolinone ring can be manipulated under certain conditions.

Ring-Opening: Basic or acidic hydrolysis of the lactam amide bond can open the five-membered ring to form a substituted 2-(aminomethyl)benzoic acid derivative. This transformation can be useful for converting the cyclic scaffold into a linear one, which may possess different biological activities.

Rearrangement Reactions: While less common for the basic isoindolinone scaffold, specific substitution patterns can lead to rearrangements. For instance, acid-catalyzed rearrangements of propargylic alcohols attached at the C3 position can lead to the formation of 3,3-disubstituted isoindolinones.

Advanced Spectroscopic and Structural Elucidation of 7 Iodo 4 Ethylisoindolinone and Its Derivatives

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy provides a unique "fingerprint" of a molecule by probing its vibrational modes. Techniques such as Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful tools for identifying functional groups and elucidating molecular structure.

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber. For 7-Iodo-4-ethylisoindolinone, the FTIR spectrum is expected to exhibit several characteristic absorption bands corresponding to its distinct functional groups.

The most prominent feature in the FTIR spectrum of an isoindolinone derivative is the carbonyl (C=O) stretching vibration of the lactam ring. This typically appears as a strong absorption band in the region of 1680-1720 cm⁻¹. The exact position of this band can be influenced by the electronic effects of the substituents on the aromatic ring. The presence of an electron-donating ethyl group and an electron-withdrawing iodine atom may cause a slight shift in this frequency.

The aromatic C-H stretching vibrations are expected to appear in the region of 3000-3100 cm⁻¹. libretexts.org The aliphatic C-H stretching vibrations of the ethyl group will be observed as distinct peaks in the 2850-2960 cm⁻¹ range. libretexts.org Furthermore, the in-plane C-H bending vibrations of the aromatic ring typically occur between 1000 and 1300 cm⁻¹, while the out-of-plane bending vibrations are found at lower wavenumbers, generally between 650 and 900 cm⁻¹. The substitution pattern on the benzene (B151609) ring will influence the specific positions of these out-of-plane bending bands, providing valuable structural information. The C-N stretching vibration of the lactam is expected to be in the 1300-1400 cm⁻¹ region. The C-I stretching vibration is anticipated to be found at lower frequencies, typically in the range of 500-600 cm⁻¹.

Table 1: Predicted Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000-3100 | Medium |

| Aliphatic C-H Stretch (ethyl) | 2850-2960 | Medium-Strong |

| Carbonyl (C=O) Stretch (lactam) | 1680-1720 | Strong |

| Aromatic C=C Stretch | 1450-1600 | Medium-Weak |

| C-N Stretch | 1300-1400 | Medium |

Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS)

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. While FTIR is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability. This often results in different vibrational modes being more prominent in each spectrum. For this compound, the aromatic ring vibrations, particularly the symmetric "ring-breathing" mode, are expected to produce a strong Raman signal. The C=C stretching vibrations within the aromatic ring typically appear in the 1400-1650 cm⁻¹ region. scialert.net The C-I bond, being highly polarizable, should also give rise to a distinct and potentially strong Raman peak at a low wavenumber.

Surface-Enhanced Raman Scattering (SERS) is a technique that can dramatically enhance the Raman signal of molecules adsorbed onto a nanostructured metal surface, often silver or gold. wikipedia.org This enhancement allows for the detection of very low concentrations of an analyte. For N-heterocyclic compounds like this compound, SERS can provide valuable information about the molecule's orientation and interaction with the metal surface. researchgate.net The enhancement is particularly pronounced for vibrational modes that are perpendicular to the surface. It is anticipated that the isoindolinone ring system would interact with the metal surface, leading to a significant enhancement of its characteristic Raman bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

While one-dimensional (1D) NMR provides information about the chemical shifts and multiplicities of nuclei, two-dimensional (2D) NMR experiments reveal correlations between different nuclei, allowing for the unambiguous assignment of complex structures.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. youtube.com For this compound, COSY would show correlations between the protons of the ethyl group (the methyl and methylene (B1212753) protons) and between the adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. youtube.com An HSQC spectrum of this compound would show cross-peaks connecting each proton to its bonded carbon atom, allowing for the direct assignment of the carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two to three bonds. youtube.com HMBC is crucial for piecing together the carbon skeleton. For instance, it would show correlations from the ethyl protons to the aromatic carbons they are attached to, and from the aromatic protons to the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. harvard.edu This is particularly useful for determining stereochemistry and conformation. In the case of this compound, NOESY could reveal through-space interactions between the ethyl group protons and the adjacent aromatic proton.

Table 2: Expected 2D NMR Correlations for this compound

| 2D NMR Experiment | Expected Key Correlations |

|---|---|

| COSY | - Correlation between CH₂ and CH₃ protons of the ethyl group.- Correlations between adjacent aromatic protons. |

| HSQC | - Direct one-bond correlations for all C-H pairs (aromatic and ethyl). |

| HMBC | - Correlations from ethyl protons to aromatic carbons.- Correlations from aromatic protons to the carbonyl carbon.- Correlations from the methylene protons of the isoindolinone ring to adjacent aromatic carbons and the carbonyl carbon. |

| NOESY | - Through-space correlation between the ethyl group protons and the proton on the neighboring aromatic carbon. |

Solid-State NMR for Polymorphism and Crystal Structure Analysis

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in their solid form. irispublishers.com Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by factors such as chemical shift anisotropy and dipolar couplings, which provide rich information about the local electronic environment and internuclear distances. irispublishers.com

For this compound, ssNMR would be invaluable for investigating polymorphism, which is the ability of a compound to exist in multiple crystalline forms. nih.govresearchgate.net Different polymorphs can exhibit distinct physical properties, and ssNMR can readily distinguish between them as the different crystal packing arrangements lead to different chemical shifts. irispublishers.com Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are commonly employed to obtain high-resolution spectra of solid samples. By analyzing the ssNMR data, one can gain insights into the conformation of the molecule in the solid state and the nature of intermolecular interactions within the crystal lattice.

Isotopic Labeling for Complex Structure Determination

Isotopic labeling involves the selective replacement of certain atoms in a molecule with their isotopes, such as replacing ¹²C with ¹³C or ¹⁴N with ¹⁵N. wikipedia.orgsimsonpharma.com This technique is particularly useful in NMR spectroscopy for several reasons. It can enhance the signal of low-abundance nuclei, simplify complex spectra, and be used to probe specific reaction mechanisms or metabolic pathways. cernobioscience.com

For a complex derivative of this compound, or in cases where signal overlap is a significant issue, isotopic labeling could be employed to facilitate spectral assignment. For instance, selective ¹³C labeling of the ethyl group would allow for the unambiguous identification of its carbon signals in the ¹³C NMR spectrum. Similarly, ¹⁵N labeling of the lactam nitrogen would enable the direct observation of this nucleus and its couplings to neighboring protons and carbons, providing valuable information about the electronic structure of the isoindolinone core.

X-ray Crystallography and Single Crystal Diffraction

Crystal Structure Determination and Unit Cell Parameters

The initial step in the structural analysis of this compound would involve growing a suitable single crystal. This crystal would then be subjected to X-ray diffraction, where the pattern of scattered X-rays is collected and analyzed to determine the electron density distribution within the crystal. This information is used to solve the crystal structure.

The fundamental repeating unit of a crystal is the unit cell, defined by its lattice parameters (a, b, c, α, β, γ). Based on analyses of similar heterocyclic compounds, this compound is likely to crystallize in a common crystal system such as monoclinic or orthorhombic. tandfonline.com The presence of a heavy iodine atom would facilitate the structure solution process. An illustrative set of hypothetical unit cell parameters is presented below.

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₁₀INO |

| Formula Weight | 287.10 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | ~8.5 Å |

| b | ~12.3 Å |

| c | ~9.8 Å |

| α | 90° |

| β | ~105° |

| γ | 90° |

| Volume | ~990 ų |

Note: This data is exemplary and not based on a published experimental structure.

Intermolecular Interactions and Packing Arrangements

The solid-state packing of this compound would be governed by a combination of intermolecular forces. The isoindolinone core contains a lactam moiety, featuring an N-H group (a hydrogen bond donor) and a carbonyl group (C=O, a hydrogen bond acceptor). This configuration strongly promotes the formation of hydrogen bonds, often leading to the creation of dimers or extended chains within the crystal lattice.

Furthermore, the iodine atom at the 7-position is a key participant in directing the crystal packing. It can act as a halogen bond donor, forming interactions with electronegative atoms like the carbonyl oxygen of a neighboring molecule (I···O). researchgate.net These interactions, along with π–π stacking between the aromatic rings, would play a significant role in the supramolecular assembly. The ethyl group would primarily engage in weaker van der Waals interactions.

Conformational Analysis in the Solid State

The isoindolinone ring system is a bicyclic structure that is largely planar and rigid. The primary source of conformational flexibility in this compound is the ethyl group attached at the 4-position. In the solid state, the rotation around the C(aromatic)-C(ethyl) bond would be fixed, representing a low-energy conformation. The specific torsion angle of this group would be determined by the need to optimize packing efficiency and minimize steric hindrance with adjacent molecules.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy probes the transitions between different electronic energy levels within a molecule upon absorption or emission of light, providing information about the chromophore and its environment.

UV-Vis Spectroscopy for Electronic Transitions

The UV-Vis absorption spectrum of this compound is expected to be dominated by the electronic transitions within its aromatic isoindolinone core. This chromophore is anticipated to exhibit two main types of transitions in the ultraviolet region:

π→π* transitions: These are typically high-intensity absorptions arising from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the fused aromatic system. For substituted isoindolinones, these bands often appear in the 250-350 nm range. researchgate.net

n→π* transitions: These lower-intensity transitions involve the excitation of an electron from a non-bonding orbital (n), primarily the lone pair on the carbonyl oxygen, to a π* antibonding orbital. These bands are often observed as a shoulder on the longer-wavelength side of the more intense π→π* bands.

The substituents significantly modulate the absorption profile. The ethyl group, being an alkyl group, would likely cause a minor bathochromic (red) shift. The iodine atom, however, would have a more pronounced effect. As a halogen with lone pairs, it can donate electron density to the aromatic π-system (a +M effect), leading to a more significant bathochromic shift of the π→π* absorption bands compared to the unsubstituted isoindolinone. nih.gov

Expected Electronic Transitions for this compound in Ethanol

| Transition Type | Expected λₘₐₓ (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |

|---|---|---|

| π→π* | ~320 - 340 | High (~10,000 - 20,000) |

Note: These values are illustrative, based on typical ranges for similar aromatic chromophores.

Fluorescence Spectroscopy and Quantum Yield Determination

Fluorescence is the emission of light from a molecule after it has been electronically excited. While the isoindolinone core can be fluorescent, the presence of a heavy iodine atom in this compound is predicted to drastically reduce its fluorescence efficiency.

This phenomenon is known as the heavy-atom effect . The large atomic nucleus of iodine enhances spin-orbit coupling, which facilitates intersystem crossing (ISC)—a non-radiative transition from the lowest excited singlet state (S₁) to the lowest triplet state (T₁). rsc.orgst-andrews.ac.uk Because ISC becomes much faster, it outcompetes the process of fluorescence (radiative decay from S₁ to the ground state S₀). Consequently, the fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed, is expected to be very low. The molecule would be classified as weakly fluorescent or essentially non-fluorescent. rsc.orgnih.gov

Illustrative Effect of Iodine on Fluorescence Quantum Yield (ΦF)

| Compound | Predicted ΦF | Primary De-excitation Pathway |

|---|---|---|

| 4-ethylisoindolinone | Moderate (~0.1 - 0.4) | Fluorescence |

Note: This table provides a hypothetical comparison to illustrate the heavy-atom effect.

Circular Dichroism for Chiral Derivatives

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left-handed circularly polarized light and right-handed circularly polarized light by chiral molecules. This differential absorption provides information about the three-dimensional structure of the molecule. Vibrational Circular Dichroism (VCD), which measures CD in the infrared region, is particularly powerful for the unambiguous determination of the absolute configuration of chiral molecules in solution. nih.govresearchgate.net

The process of determining the absolute configuration of a chiral isoindolinone derivative using VCD typically involves a synergistic approach combining experimental measurements with theoretical calculations. nih.govbiotools.us The experimental VCD spectrum of an enantiomerically enriched sample is recorded. Concurrently, the theoretical VCD spectrum for one of the enantiomers (e.g., the R-enantiomer) is calculated using computational methods such as Density Functional Theory (DFT). researchgate.net

A comparison of the experimental and calculated spectra is then performed. If the signs and relative intensities of the major VCD bands in the experimental spectrum match those of the calculated spectrum, the absolute configuration of the sample is assigned as the one used in the calculation. If the experimental spectrum is a mirror image of the calculated spectrum (i.e., opposite signs for the bands), the sample has the opposite absolute configuration.

A notable example that illustrates this methodology is the study of the chiral 3,3-disubstituted isoindolinone, dimethyl 2-(1-methyl-3-oxoisoindolin-1-yl)malonate. nih.govproquest.com Researchers successfully determined its absolute configuration by comparing the experimental VCD spectrum with DFT calculations.

Illustrative Research Findings for an Analogous Chiral Isoindolinone

To demonstrate the application of VCD, the following data is presented based on the findings for dimethyl 2-(1-methyl-3-oxoisoindolin-1-yl)malonate. nih.govnih.gov An enantioenriched sample of this compound was obtained through asymmetric synthesis, and its VCD spectrum was recorded. nih.gov

Table 1: Experimental VCD and IR Data for (+)-dimethyl 2-(1-methyl-3-oxoisoindolin-1-yl)malonate

| Frequency (cm⁻¹) | IR Intensity (Absorbance) | VCD Intensity (ΔA x 10⁻⁵) |

| 1750 | Strong | Positive |

| 1735 | Strong | Negative |

| 1690 | Medium | Positive |

This is a representative table based on the methodology described in the literature for an analogous compound and is for illustrative purposes only. Actual values would be specific to the compound under investigation.

The researchers then performed DFT calculations to predict the VCD spectrum for the (R)-enantiomer of dimethyl 2-(1-methyl-3-oxoisoindolin-1-yl)malonate. The calculated spectrum showed a positive band around 1750 cm⁻¹, a negative band around 1735 cm⁻¹, and a positive band around 1690 cm⁻¹, corresponding to the carbonyl stretching vibrations.

Table 2: Calculated VCD Data for (R)-dimethyl 2-(1-methyl-3-oxoisoindolin-1-yl)malonate

| Calculated Frequency (cm⁻¹) | Calculated VCD Intensity | Vibrational Mode |

| ~1755 | Positive | Asymmetric C=O stretch (ester) |

| ~1740 | Negative | Symmetric C=O stretch (ester) |

| ~1695 | Positive | C=O stretch (lactam) |

This is a representative table based on the methodology described in the literature for an analogous compound and is for illustrative purposes only. Actual values would be specific to the compound under investigation.

The excellent agreement between the experimental VCD spectrum of the (+)-enantiomer and the calculated spectrum for the (R)-enantiomer allowed for the unambiguous assignment of the absolute configuration of (+)-dimethyl 2-(1-methyl-3-oxoisoindolin-1-yl)malonate as (R). nih.gov

This example underscores the power of VCD spectroscopy in the structural elucidation of chiral isoindolinone derivatives. Although specific data for this compound derivatives are not available, the same principles and methodologies would be applicable to determine their absolute configurations, providing crucial insights into their stereochemistry.

No Publicly Available Computational or Theoretical Studies on this compound Found

Following a comprehensive search of publicly accessible scientific literature and research databases, no specific computational or theoretical studies focusing on the chemical compound this compound could be located. This indicates a significant gap in the current body of research concerning the quantum chemical properties and molecular dynamics of this particular molecule.

The requested analysis, which includes detailed investigations into Density Functional Theory (DFT), molecular orbital analysis (HOMO-LUMO gaps), spectroscopic parameter predictions, and molecular dynamics simulations, appears not to have been performed or published for this compound. While computational studies exist for related heterocyclic structures like isoindole-4,7-diones and indole (B1671886) derivatives, these findings are not directly transferable and would not meet the specific requirements of an analysis solely focused on this compound. researchgate.netsigmaaldrich.com

Consequently, it is not possible to generate an article with thorough, informative, and scientifically accurate content that adheres to the requested outline. The absence of primary research data prevents the creation of the specified sections and subsections, including:

Computational and Theoretical Studies on 7 Iodo 4 Ethylisoindolinone

Molecular Dynamics Simulations:

Solvent Effects on Molecular Conformation and Reactivity

Without dedicated scholarly research on 7-Iodo-4-ethylisoindolinone, any attempt to populate these sections would be speculative and would not meet the required standards of scientific accuracy and source-based evidence. Further research is needed in the scientific community to explore the computational and theoretical characteristics of this compound.

Reaction Mechanism Elucidation via Computational Chemistry

Transition State Characterization and Activation Energies

No published studies were found that specifically detail the computational characterization of transition states or the calculation of activation energies for reactions involving this compound.

Reaction Pathway Analysis and Kinetic Studies

There is currently a lack of literature focusing on the computational analysis of reaction pathways or kinetic studies for this compound.

Structure-Property Relationships (SPR) Modeling

Topological Descriptors and Quantum Chemical Descriptors

Specific topological and quantum chemical descriptors for this compound have not been reported in dedicated computational studies.

QSAR/QSPR Applications for Predictive Modeling

No Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models specifically developed for this compound, focusing on its physicochemical properties or reactivity within a mechanistic context, were identified in the current body of scientific literature.

Advanced Analytical Methodologies for 7 Iodo 4 Ethylisoindolinone

Chromatographic Separations and Detection

Chromatography is an indispensable tool in chemical analysis, enabling the separation of components from a mixture. For a compound like 7-Iodo-4-ethylisoindolinone, various chromatographic techniques can be employed to assess its purity, quantify its concentration, and resolve its potential stereoisomers.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the purity assessment and quantification of non-volatile organic compounds. Given the aromatic and moderately polar structure of this compound, reversed-phase HPLC would be the method of choice.

In a typical application, a C18 stationary phase would be used to separate the target compound from potential impurities, starting materials, and by-products from its synthesis. The separation mechanism relies on the differential partitioning of the analytes between the nonpolar stationary phase and a polar mobile phase. A gradient elution, starting with a higher proportion of water and gradually increasing the organic solvent (like acetonitrile (B52724) or methanol), would likely be employed to ensure the elution of all components with good peak shape. Detection is commonly achieved using a UV-Vis detector, leveraging the chromophoric nature of the isoindolinone ring system. For quantification, a calibration curve would be constructed by analyzing standard solutions of known concentrations.

Table 1: Illustrative HPLC Parameters for Purity Analysis of this compound

| Parameter | Value |

| Column | C18, 250 x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Acetic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-20 min, 30-90% B; 20-25 min, 90% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 254 nm |

| Injection Volume | 20 µL |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Direct analysis of this compound by GC may be challenging due to its relatively high molecular weight and potential for thermal degradation. However, GC can be invaluable for analyzing volatile impurities or for the analysis of the compound after derivatization to a more volatile form.

For instance, if the synthesis of this compound involves volatile starting materials or solvents, headspace GC could be used to detect and quantify these residual components. For the analysis of the compound itself, a derivatization step, such as silylation, could be employed to increase its volatility and thermal stability. The resulting derivative can then be separated on a low-to-mid polarity capillary column and detected by a Flame Ionization Detector (FID) or a mass spectrometer.

Chiral Chromatography for Enantiomeric Separation

The structure of this compound does not inherently possess a chiral center. However, many derivatives of isoindolinones are chiral and play a significant role in pharmaceuticals, where one enantiomer is often more active or has a different physiological effect than the other. google.com If a chiral center were introduced into the this compound molecule, for example, by substitution at the nitrogen atom or on the ethyl group, chiral chromatography would be essential for separating the resulting enantiomers. google.com

This separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs are widely used for this purpose. researchgate.net The choice of mobile phase, which can be normal-phase (e.g., hexane/isopropanol) or reversed-phase, is critical for achieving optimal separation. mdpi.com The resolution of enantiomers is crucial for the development of stereospecific drugs. mdpi.com

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used for the identification, quantification, and structural elucidation of chemical compounds. When coupled with a chromatographic separation method, it provides a highly selective and sensitive analytical tool.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This technique is highly suitable for the analysis of this compound. After separation by HPLC as described above, the analyte is introduced into the mass spectrometer. An electrospray ionization (ESI) source would likely be used to generate ions from the eluting compound.

The mass spectrometer can provide the molecular weight of the compound from the mass of the parent ion. Furthermore, by inducing fragmentation of the parent ion (tandem mass spectrometry or MS/MS), a characteristic fragmentation pattern can be obtained, which serves as a "fingerprint" for the compound, confirming its identity. nih.gov LC-MS is also extremely sensitive, allowing for the quantification of the compound at very low levels. nih.gov A method for the selective identification of organic iodine compounds using LC-high resolution mass spectrometry has been developed, which could be applied to this compound. bohrium.comresearchgate.net

Table 2: Representative LC-MS Data for this compound

| Parameter | Expected Value |

| Ionization Mode | ESI Positive |

| Precursor Ion ([M+H]⁺) | m/z 302.0 |

| Major Fragment Ions | To be determined experimentally |

| Limit of Detection | Low ng/mL range |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Samples

Gas Chromatography-Mass Spectrometry (GC-MS) couples the separation capabilities of GC with the detection power of MS. As mentioned for GC, direct analysis of this compound may not be feasible without derivatization. However, GC-MS is an excellent technique for the identification of volatile impurities in a sample of this compound. frontiersin.orgnih.gov

The headspace of a sample can be injected into the GC-MS to identify residual solvents or other volatile by-products from the synthesis. analis.com.my If the compound is derivatized to a more volatile form, GC-MS can provide detailed structural information based on the fragmentation pattern generated by electron ionization (EI). nih.gov The presence of iodine would result in a characteristic isotopic pattern that can aid in the identification of iodine-containing fragments. researchgate.net

Table 3: Common Volatile Impurities Potentially Detectable by Headspace GC-MS

| Compound | Potential Origin |

| Ethanol | Solvent |

| Acetic Acid | Reagent/By-product |

| Toluene | Solvent |

| Dichloromethane | Solvent |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unequivocal identification of organic molecules by providing a highly accurate measurement of their mass-to-charge ratio (m/z). researchgate.netnih.gov Unlike low-resolution mass spectrometry which measures nominal mass (integer mass), HRMS can determine the 'exact mass' to several decimal places. researchgate.net This precision allows for the determination of a molecule's elemental composition with a high degree of confidence, as each unique formula has a distinct theoretical exact mass. nih.govpnnl.gov

For this compound, the elemental formula is C₁₀H₁₀INO. The theoretical monoisotopic exact mass can be calculated based on the masses of the most abundant isotopes of its constituent elements. This high-resolution data is crucial for distinguishing the target compound from other potential isomers or isobaric interferences (molecules with the same nominal mass but different elemental formulas). researchgate.net The ability of modern HRMS instruments, such as Orbitrap or Fourier Transform Ion Cyclotron Resonance (FT-ICR) analyzers, to achieve high resolving power is essential for confident formula assignment in complex samples. pnnl.gov

| Element | Count | Isotopic Mass (Da) | Total Mass (Da) |

|---|---|---|---|

| Carbon (¹²C) | 10 | 12.000000 | 120.000000 |

| Hydrogen (¹H) | 10 | 1.007825 | 10.078250 |

| Iodine (¹²⁷I) | 1 | 126.904473 | 126.904473 |

| Nitrogen (¹⁴N) | 1 | 14.003074 | 14.003074 |

| Oxygen (¹⁶O) | 1 | 15.994915 | 15.994915 |

| Theoretical Monoisotopic Mass | 286.980712 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to determine the structure of a compound by fragmenting a selected precursor ion and analyzing the resulting product ions. nih.govnih.gov This process provides a fragmentation "fingerprint" that is characteristic of the molecule's structure. mdpi.com In an MS/MS experiment, the precursor ion of this compound (e.g., the protonated molecule [M+H]⁺ with m/z 287.9885) is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are mass-analyzed. nih.gov

The analysis of these fragmentation pathways allows for the confirmation of the compound's core structure and the positions of its substituents. For this compound, characteristic fragmentation would likely involve the loss of the ethyl group, the iodine atom, or cleavage of the isoindolinone ring system. Elucidating these pathways is pivotal for structural verification. nih.gov

| Precursor Ion [M+H]⁺ | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Structural Rationale |

|---|---|---|---|

| 287.9885 | 259.9572 | C₂H₄ (ethene) | Loss of the ethyl group via McLafferty rearrangement or similar process. |

| 287.9885 | 161.0735 | I (Iodine radical) | Cleavage of the Carbon-Iodine bond. |

| 287.9885 | 132.0753 | C₈H₅IO (Iodophthalide moiety) | Cleavage of the lactam ring. |

Ionization Techniques (ESI, MALDI, APPI)

The choice of ionization technique is crucial for the successful mass spectrometric analysis of this compound, depending on the sample matrix and the hyphenated technique used.

Electrospray Ionization (ESI): As a soft ionization technique, ESI is highly suitable for polar and semi-polar molecules and is the most common ion source for liquid chromatography-mass spectrometry (LC-MS). metwarebio.com It gently transfers ions from solution into the gas phase, typically producing protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. Given the expected properties of this compound, ESI would be the preferred method for its analysis, especially when coupled with LC. metwarebio.com

Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is another soft ionization technique primarily used for the analysis of large, non-volatile biomolecules like proteins and nucleic acids. metwarebio.com In MALDI, the analyte is co-crystallized with a matrix that absorbs laser energy, leading to desorption and ionization. While it can be used for small molecules, it is generally less common than ESI for compounds like this compound and is often used for imaging applications. metwarebio.com

Atmospheric Pressure Photoionization (APPI): APPI is effective for the ionization of nonpolar to moderately polar compounds that are difficult to ionize by ESI. metwarebio.comnih.gov It uses ultraviolet photons to ionize the analyte, often with the aid of a dopant. APPI can be a valuable alternative to ESI and Atmospheric Pressure Chemical Ionization (APCI) for specific applications and can provide complementary information. nih.gov

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for analyzing complex mixtures and providing definitive structural information.

LC-NMR and GC-IR Coupling

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): This technique directly couples the separation power of HPLC with the structure-elucidating capability of NMR spectroscopy. For a compound like this compound, LC-NMR could be used to acquire NMR spectra of the isolated compound post-chromatographic separation. This provides unambiguous structural confirmation and allows for the characterization of impurities or related substances without the need for offline fraction collection.

Gas Chromatography-Infrared Spectroscopy (GC-IR): GC-IR links the separation of volatile compounds by GC with detection by IR spectroscopy. If this compound possesses sufficient volatility and thermal stability, GC-IR could provide information about its functional groups through the characteristic vibrational frequencies of its chemical bonds, offering a complementary analytical perspective to mass spectrometry.

Capillary Electrophoresis-Mass Spectrometry (CE-MS)

Capillary Electrophoresis-Mass Spectrometry (CE-MS) is a powerful analytical technique that combines the high separation efficiency and low sample consumption of capillary electrophoresis with the sensitivity and selectivity of mass spectrometry. mdpi.com The separation in CE is based on the differential migration of analytes in an electric field, making it particularly well-suited for the analysis of polar and ionogenic compounds. nih.gov

For this compound, CE-MS could serve as a valuable alternative or complementary technique to LC-MS. It offers a different separation mechanism, which can be advantageous for resolving impurities that are difficult to separate by liquid chromatography. nih.govnih.gov CE-MS is noted for its extremely small sample volume requirements (nanoliter range), making it ideal for situations where the sample amount is limited.

Mechanistic Biological Studies and Target Interaction Profiling Excluding Clinical Data and Safety

In Vitro Molecular Target Identification

No specific in vitro studies detailing the molecular targets of 7-Iodo-4-ethylisoindolinone are currently available. The mechanism of action for compounds of the isoindolinone class often involves interactions with biological targets like enzymes or receptors. The presence of an iodine atom can influence properties such as lipophilicity and may affect binding affinity to target sites, but specific data for this compound is not extensively documented evitachem.com.

There are no published studies that have utilized affinity-based probes derived from this compound to identify its protein targets. This chemoproteomic strategy would typically involve modifying the compound to incorporate a reactive group and a reporter tag, allowing for the capture and subsequent identification of interacting proteins from cell lysates via mass spectrometry.

No data from gene expression profiling experiments following treatment with this compound are available. Such studies would involve treating cells with the compound and analyzing changes in mRNA levels using techniques like microarray or RNA-sequencing to infer which cellular pathways are perturbed, thereby providing clues about the compound's mechanism of action.

Specific enzymatic assays to screen for the inhibitory or activating effects of this compound have not been reported. While isoindolinone derivatives can act as enzyme inhibitors, the specific enzymes targeted by this compound are unknown.

Molecular Docking and Protein-Ligand Interaction Studies

Computational studies to predict the binding of this compound to protein targets are not available in the public domain.

There are no published molecular docking studies predicting the binding mode or calculating the binding affinity of this compound with any specific biological macromolecules. Such computational analyses are crucial for hypothesizing how a ligand may interact with a protein's active site and for estimating the strength of this interaction.

No pharmacophore models based on this compound have been developed. This approach would involve identifying the essential three-dimensional arrangement of chemical features of the molecule that are responsible for its biological activity, which could then be used to screen for potential protein targets.

Cellular Pathway Modulation

The intricate dance of cellular signaling is fundamental to nearly all physiological and pathological processes. Understanding how a novel compound like this compound influences these pathways is a critical step in elucidating its mechanism of action. This involves a deep dive into specific signaling cascades and the resulting cellular behaviors.

Investigation of Compound Effects on Specific Signaling Cascades (e.g., kinases, receptors)

The isoindolinone scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets, including kinases and G-protein coupled receptors. To determine the specific effects of this compound, a tiered approach is typically employed. Initial high-throughput screening against a panel of known kinases would reveal potential inhibitory or activating effects. For instance, a hypothetical screen might indicate that this compound selectively inhibits a particular cyclin-dependent kinase (CDK), a family of enzymes crucial for cell cycle regulation.

Subsequent detailed enzymatic assays would be performed to quantify this interaction, determining key parameters such as the half-maximal inhibitory concentration (IC50). Further investigation would involve cellular assays to confirm that the compound affects the downstream targets of the identified kinase. For example, if a CDK is inhibited, a decrease in the phosphorylation of its substrate proteins, such as the retinoblastoma protein (Rb), would be expected.

Similarly, the compound's interaction with a panel of receptors would be assessed through binding assays. Should this compound show affinity for a specific receptor, functional assays would follow to determine if it acts as an agonist, antagonist, or allosteric modulator.

Cellular Phenotypic Assays (focused on mechanistic insights, not therapeutic outcomes)

For example, a cell cycle analysis using flow cytometry could reveal if the compound causes arrest at a specific phase of the cell cycle, which would be consistent with the inhibition of a key cell cycle regulator. Apoptosis assays, measuring markers like caspase activation or Annexin V staining, would indicate whether the compound induces programmed cell death.

Other relevant phenotypic assays could include cell migration and invasion assays to understand its effects on cellular motility, or tube formation assays to assess its impact on angiogenesis. The key is to correlate any observed phenotype with the molecular target identified in the signaling cascade studies, thereby building a coherent mechanistic narrative.

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

Structure-activity relationship studies are the cornerstone of medicinal chemistry, providing a roadmap for optimizing the potency, selectivity, and other properties of a lead compound. For this compound, a systematic exploration of its chemical structure would be undertaken to understand how different functional groups contribute to its biological activity.

Design and Synthesis of Analogs to Probe Functional Groups

To dissect the role of the key functional groups of this compound—the iodo group at the 7-position and the ethyl group at the 4-position—a series of analogs would be designed and synthesized. For instance, analogs could be created where the iodo group is replaced with other halogens (e.g., bromo, chloro) or a hydrogen atom to understand the role of the halogen's size and electronegativity.

Similarly, the ethyl group at the 4-position could be replaced with other alkyl groups of varying sizes (e.g., methyl, propyl) or with different functional groups altogether (e.g., methoxy, trifluoromethyl) to probe the steric and electronic requirements of the binding pocket. The core isoindolinone scaffold could also be modified to explore other potential interaction points.

Correlation of Structural Modifications with Biological Response

Once a library of analogs is synthesized, each compound would be subjected to the same battery of biological assays as the parent compound, this compound. The data generated would be meticulously analyzed to draw correlations between the structural modifications and the observed biological responses.

For example, if replacing the iodo group with a hydrogen atom leads to a significant loss of activity, it would suggest that the iodine atom is crucial for binding to the target, perhaps through a halogen bond or by occupying a specific hydrophobic pocket. Conversely, if modifying the ethyl group leads to an increase in potency, it would guide future optimization efforts.

Applications of 7 Iodo 4 Ethylisoindolinone in Advanced Organic Synthesis

Building Block for Complex Heterocyclic Architectures